2-[2-(methylamino)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride
CAS No.: 110460-11-2
Cat. No.: VC0027805
Molecular Formula: C11H13ClN2O2
Molecular Weight: 240.687
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110460-11-2 |
|---|---|
| Molecular Formula | C11H13ClN2O2 |
| Molecular Weight | 240.687 |
| IUPAC Name | 2-[2-(methylamino)ethyl]isoindole-1,3-dione;hydrochloride |
| Standard InChI | InChI=1S/C11H12N2O2.ClH/c1-12-6-7-13-10(14)8-4-2-3-5-9(8)11(13)15;/h2-5,12H,6-7H2,1H3;1H |
| Standard InChI Key | PCHJQTVIFLSWMV-UHFFFAOYSA-N |
| SMILES | CNCCN1C(=O)C2=CC=CC=C2C1=O.Cl |
Introduction
2-[2-(methylamino)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride is a complex organic compound belonging to the isoindole family. Isoindoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to interact with biological systems . This compound is specifically a derivative of isoindole, modified with a methylaminoethyl side chain, which enhances its potential for various applications in scientific research.
Chemical Formula and Molecular Weight
Synthesis and Preparation
The synthesis of 2-[2-(methylamino)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride typically involves organic synthesis techniques. Although specific pathways for this compound are not detailed, similar compounds are often synthesized through condensation reactions or multi-step synthesis involving amination and cyclization processes .
Applications and Research
Isoindole derivatives, including 2-[2-(methylamino)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride, are of interest in medicinal chemistry due to their potential biological activities. These compounds can interact with biological systems, making them candidates for drug development and other biomedical applications .
Hazard Information
-
Signal Word: Warning
-
Hazard Statements: H302, H315, H319, H335
-
Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501
Packaging and Storage
-
Packaging: Typically available in bulk packaging such as palletized plastic pails or drums.
-
Storage Conditions: Store at room temperature. For sensitive materials, packaging under argon or vacuum may be necessary .
Suppliers and Availability
2-[2-(methylamino)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride is available from specialized chemical suppliers such as American Elements, which offers it in various purity forms and quantities .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume